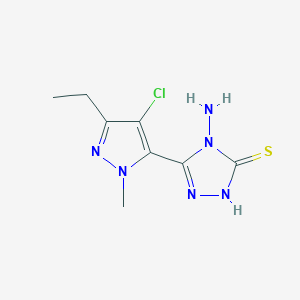![molecular formula C11H11BrN4OS2 B303480 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B303480.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide, also known as Br-MPA, is a chemical compound with potential applications in scientific research. It is a derivative of the thiadiazole family and has been studied for its potential therapeutic effects in various diseases. In
Mécanisme D'action
The exact mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins involved in cancer growth and inflammation. 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide has also been shown to modulate the activity of neurotransmitters and protect against oxidative stress in neurodegenerative disorders.
Biochemical and Physiological Effects:
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide has been shown to have various biochemical and physiological effects, depending on the disease model studied. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and protect against oxidative stress in neurodegenerative disorders. 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide has also been shown to modulate the activity of neurotransmitters, such as acetylcholine and dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical properties make it suitable for various assays and experiments. However, 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide also has some limitations. Its exact mechanism of action is not fully understood, and its potential therapeutic effects need to be further validated in animal models and clinical trials.
Orientations Futures
There are several future directions for 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide research. One direction is to further investigate its potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to study its pharmacokinetics and pharmacodynamics in animal models and humans, to better understand its safety and efficacy. Additionally, the development of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide derivatives with improved potency and selectivity could lead to the discovery of new therapeutic agents.
Méthodes De Synthèse
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide can be synthesized using a multi-step synthetic route, starting from commercially available starting materials. The synthesis involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 4-bromo-2-methylbenzoyl chloride in the presence of a base, followed by the reaction with chloroacetic acid. The final product is obtained after purification and isolation.
Applications De Recherche Scientifique
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models. 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide has also been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide |
|---|---|
Formule moléculaire |
C11H11BrN4OS2 |
Poids moléculaire |
359.3 g/mol |
Nom IUPAC |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide |
InChI |
InChI=1S/C11H11BrN4OS2/c1-6-4-7(12)2-3-8(6)14-9(17)5-18-11-16-15-10(13)19-11/h2-4H,5H2,1H3,(H2,13,15)(H,14,17) |
Clé InChI |
HDUKGWHJQNLVKC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(S2)N |
SMILES canonique |
CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)-5-[(2-{[5-(3-ethyl-1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B303397.png)

![2-amino-6-chloro-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B303400.png)
![N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide](/img/structure/B303401.png)
![ethyl 3-amino-8-bromo-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B303402.png)
![ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate](/img/structure/B303404.png)
![3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B303405.png)
![ethyl 3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B303406.png)
![3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B303407.png)
![2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile](/img/structure/B303411.png)
![ethyl 4-(4-chlorophenyl)-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-2-yliminoformate](/img/structure/B303413.png)
![ethyl (1E)-N-(3-cyano-4-methyl-5-oxo-4H-pyrano[3,2-c]chromen-2-yl)methanimidate](/img/structure/B303414.png)
![1-Methyl-5-{[5-({3-methyl-1-[3-(4-morpholinyl)propyl]-5-oxo-2-thioxo-4-imidazolidinylidene}methyl)-2-thienyl]methylene}-3-[3-(4-morpholinyl)propyl]-2-thioxo-4-imidazolidinone](/img/structure/B303417.png)
![1-Methyl-5-[4-({3-methyl-1-[3-(4-morpholinyl)propyl]-5-oxo-2-thioxo-4-imidazolidinylidene}methyl)benzylidene]-3-[3-(4-morpholinyl)propyl]-2-thioxo-4-imidazolidinone](/img/structure/B303420.png)